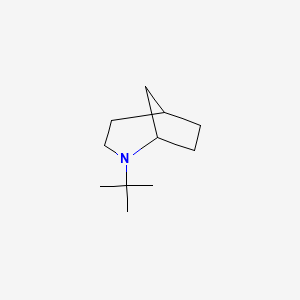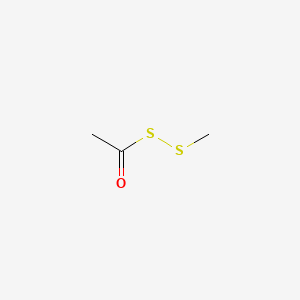
Acetyl methyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl methyl disulfide is an organic compound characterized by the presence of a disulfide bond (S-S) and an acetyl group. Disulfides are known for their significant roles in various biological and chemical processes, including protein folding and stabilization, as well as their applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl methyl disulfide can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of acetyl thiol with methyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired disulfide compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of molecular oxygen as an oxidant is preferred due to its non-toxic and abundant nature. The reaction is carried out in an appropriate solvent, such as ethanol, to facilitate the oxidative coupling of thiols.
Chemical Reactions Analysis
Types of Reactions: Acetyl methyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as dithiothreitol (DTT) or glutathione.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or molecular oxygen.
Reduction: Dithiothreitol (DTT), glutathione, or other thiol-containing reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Acetyl thiol and methyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Acetyl methyl disulfide has a wide range of applications in scientific research:
Biology: Plays a role in the study of protein folding and stabilization, as disulfide bonds are crucial for maintaining the three-dimensional structure of proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target disulfide bonds in proteins.
Industry: Utilized in the production of vulcanizers, which are agents that enhance the strength and elasticity of rubber.
Mechanism of Action
The mechanism of action of acetyl methyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues. These bonds play a critical role in stabilizing the tertiary and quaternary structures of proteins. The cleavage of disulfide bonds, on the other hand, can lead to the denaturation of proteins and the disruption of their function.
Comparison with Similar Compounds
Dimethyl disulfide: Contains two methyl groups instead of an acetyl and a methyl group.
Diallyl disulfide: Contains two allyl groups.
Dipropyl disulfide: Contains two propyl groups.
Uniqueness: Acetyl methyl disulfide is unique due to the presence of the acetyl group, which imparts different chemical reactivity compared to other disulfides. The acetyl group can undergo nucleophilic substitution reactions, providing additional versatility in synthetic applications.
Properties
CAS No. |
5813-72-9 |
|---|---|
Molecular Formula |
C3H6OS2 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
S-methylsulfanyl ethanethioate |
InChI |
InChI=1S/C3H6OS2/c1-3(4)6-5-2/h1-2H3 |
InChI Key |
NLVICNKKKXOHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
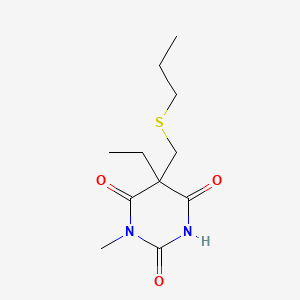
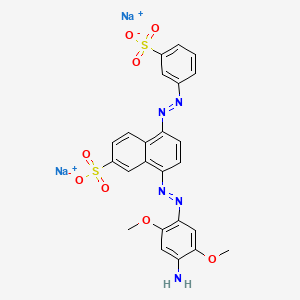
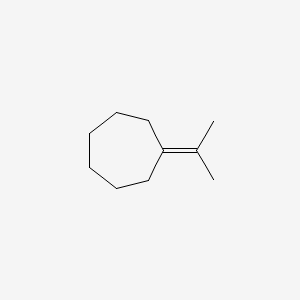
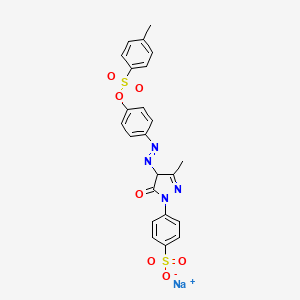
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)

![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
